

Application Notes and Protocols for Co 102862 in Neuronal Excitability Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Co 102862** (also known as V102862), a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs), in studies of neuronal excitability. Detailed protocols for its application in electrophysiology, along with key quantitative data, are presented to facilitate experimental design and execution.

Introduction

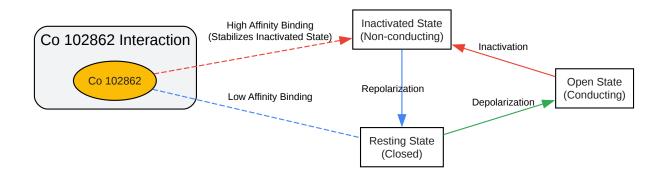
Co 102862, with the chemical name 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, is an orally active anticonvulsant that demonstrates robust activity in various rodent models of epilepsy.[1][2] Its primary mechanism of action is the state-dependent blockade of mammalian voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] Co 102862 exhibits a higher affinity for the inactivated state of Na+channels compared to the resting state, making it a valuable tool for investigating the role of these channels in neuronal hyperexcitability and for the development of novel therapeutics targeting epilepsy and other neurological disorders.[2][3]

Mechanism of Action

Co 102862 functions as a state-dependent inhibitor of voltage-gated sodium channels. This means its potency is significantly increased when the neuronal membrane is depolarized.[1] The compound preferentially binds to the inactivated state of the Na+ channel, stabilizing this non-conducting conformation.[2] This action effectively reduces the number of available



channels that can open in response to a subsequent stimulus, thereby dampening neuronal excitability. This state-dependent mechanism allows for a targeted inhibition of rapidly firing neurons, a hallmark of pathological conditions like epilepsy, while having a lesser effect on neurons firing at a normal physiological rate.



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Caption: Mechanism of action of Co 102862 on voltage-gated sodium channels.

Quantitative Data

The following tables summarize the key quantitative parameters of **Co 102862**'s interaction with voltage-gated sodium channels, derived from whole-cell patch-clamp studies on rat hippocampal neurons and HEK-293 cells expressing rNav1.2 channels.[1][2]

Table 1: State-Dependent Dissociation Constants (KD) of Co 102862

Cell Type	Channel State	Dissociation Constant (KD)	Reference
Rat Hippocampal Neurons	Inactivated (KI)	~0.6 μM	[1][2]
Resting (KR)	>15 µM	[1][2]	
HEK-293 (rNav1.2)	Inactivated (KI)	~0.4 μM	[2][3]
Resting (KR)	~30 μM	[2][3]	



Table 2: Voltage-Dependent Apparent Dissociation Constants (KD) of **Co 102862** in Rat Hippocampal Neurons

Holding Potential	Apparent KD	Reference
-100 mV	15.4 μΜ	[1]
-90 mV	7.8 μΜ	[1]
-80 mV	3.3 μΜ	[1]
-70 mV	1.48 μΜ	[1]
-60 mV	0.85 μΜ	[1]

Table 3: Kinetic Parameters of **Co 102862** Binding in HEK-293 Cells (rNav1.2)

Parameter	Value	Reference
Association Rate Constant (k+)	~1.7 µM-1 s-1	[2]
Inhibition Rate Constant at -80 mV	~0.06 μM-1 s-1	[1]

Experimental Protocols

The following protocols provide a general framework for studying the effects of **Co 102862** on neuronal excitability using whole-cell patch-clamp electrophysiology.

- Stock Solution Preparation (10 mM):
 - Co 102862 is soluble in DMSO (100 mM).[3]
 - To prepare a 10 mM stock solution, dissolve the appropriate amount of Co 102862 powder in high-purity DMSO. For example, to make 1 ml of a 10 mM stock solution of Co 102862 (Molecular Weight: 273.26 g/mol), dissolve 2.73 mg of the compound in 1 ml of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Methodological & Application





- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][4]
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
 - \circ Prepare working solutions by diluting the stock solution in the appropriate extracellular recording solution to the desired final concentrations (e.g., 0.3, 1, 3, 10 μ M).
 - Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity. Prepare a vehicle control solution containing the same final concentration of DMSO.

This protocol is adapted for cultured neurons (e.g., primary hippocampal neurons or iPSC-derived neurons) or HEK-293 cells expressing specific sodium channel subtypes.

Materials:

- Cells: Cultured neurons or HEK-293 cells plated on glass coverslips.
- Extracellular Solution (ECS): Composition may vary, but a typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Intracellular Solution (ICS): For recording sodium currents, a typical Cs-based solution is
 used to block potassium currents. Example composition (in mM): 120 CsF, 20 CsCl, 10
 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm.
- Co 102862 working solutions and vehicle control.
- Patch-clamp rig: Inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pulling patch pipettes.
- Perfusion system.

Procedure:

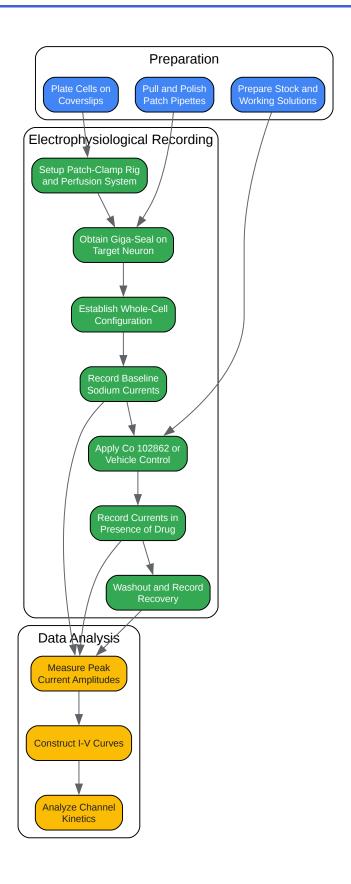


- Pipette Preparation: Pull glass capillaries to a resistance of 3-7 M Ω when filled with ICS.
- Cell Culture Preparation: Place the coverslip with cultured cells in the recording chamber on the microscope stage.
- Perfusion: Begin perfusing the recording chamber with ECS at a constant rate (e.g., 1-2 ml/min).
- · Obtaining a Giga-seal:
 - Fill a patch pipette with ICS and mount it on the pipette holder.
 - Apply positive pressure to the pipette and lower it into the bath.
 - Approach a target neuron and gently press the pipette tip against the cell membrane.
 - \circ Release the positive pressure to form a high-resistance (G Ω) seal between the pipette tip and the cell membrane.
- Achieving Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
- Data Recording:
 - Switch to voltage-clamp mode.
 - Clamp the cell at a holding potential of -80 mV or -100 mV.
 - Apply voltage steps to elicit sodium currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).
 - Record baseline sodium currents in the control ECS.
- Drug Application:
 - Switch the perfusion to the ECS containing the desired concentration of Co 102862 or the vehicle control.



- Allow sufficient time for the drug to equilibrate (note that the binding of Co 102862 can be slow, requiring a few seconds to reach a steady state).[1]
- Record sodium currents in the presence of the compound using the same voltage protocols.
- Washout: Perfuse the chamber with the control ECS to wash out the drug and record recovery.
- Data Analysis:
 - Measure the peak amplitude of the sodium currents before, during, and after drug application.
 - Construct current-voltage (I-V) relationships.
 - To assess state-dependence, vary the holding potential (e.g., from -100 mV to -60 mV)
 and measure the level of inhibition at each potential.
 - Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation, and the time course of recovery from inactivation.





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Caption: Experimental workflow for studying Co 102862 using patch-clamp.



Safety and Handling

Co 102862 is for research use only and is not intended for human or veterinary use.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be carried out in a well-ventilated area.

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